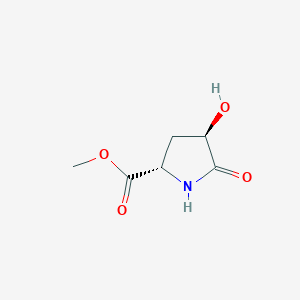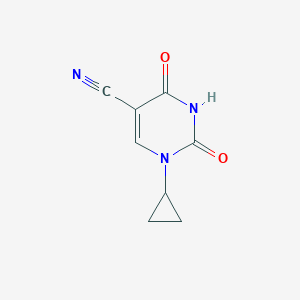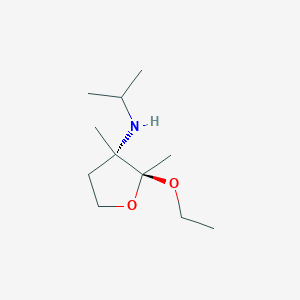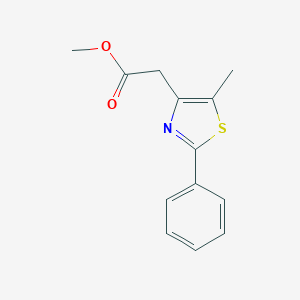
(4-Trifluoromethyl-pyrrolidin-3-YL)-methanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Trifluoromethyl-pyrrolidin-3-YL)-methanol hydrochloride is a chemical compound that has gained significant attention in scientific research. It is a white crystalline solid that is soluble in water and has a molecular weight of 195.64 g/mol. This compound is used in various scientific applications due to its unique properties and potential benefits.
Mecanismo De Acción
The mechanism of action of (4-Trifluoromethyl-pyrrolidin-3-YL)-methanol hydrochloride is not fully understood. However, it is believed to act as a nucleophile and a Lewis base, which makes it useful in various chemical reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (4-Trifluoromethyl-pyrrolidin-3-YL)-methanol hydrochloride. However, it has been found to be non-toxic and has no significant adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of (4-Trifluoromethyl-pyrrolidin-3-YL)-methanol hydrochloride is its high purity and stability. It is also readily available and can be easily synthesized in the laboratory. However, its high cost and limited availability in some regions may limit its use in scientific research.
Direcciones Futuras
There are several future directions for the use of (4-Trifluoromethyl-pyrrolidin-3-YL)-methanol hydrochloride in scientific research. These include:
1. Development of new chemical compounds: This compound can be used in the synthesis of new chemical compounds, including pharmaceuticals and agrochemicals.
2. Material science: (4-Trifluoromethyl-pyrrolidin-3-YL)-methanol hydrochloride can be used in the development of new materials, such as polymers and catalysts.
3. Organic synthesis: This compound can be used in various organic synthesis reactions, including the synthesis of heterocyclic compounds.
4. Medicinal chemistry: (4-Trifluoromethyl-pyrrolidin-3-YL)-methanol hydrochloride has potential applications in medicinal chemistry, including drug discovery and development.
In conclusion, (4-Trifluoromethyl-pyrrolidin-3-YL)-methanol hydrochloride is a compound that has significant potential in scientific research. Its unique properties make it useful in various applications, including the synthesis of new chemical compounds and the development of new materials. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of (4-Trifluoromethyl-pyrrolidin-3-YL)-methanol hydrochloride involves the reaction of 4-trifluoromethylpyrrolidine with formaldehyde and hydrogen chloride. The reaction is carried out in the presence of a catalyst and under controlled conditions to yield the desired product. The purity of the product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
(4-Trifluoromethyl-pyrrolidin-3-YL)-methanol hydrochloride has been extensively studied for its potential use in scientific research. It has been found to be useful in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals. This compound is also used in the development of new materials, such as polymers and catalysts.
Propiedades
IUPAC Name |
[4-(trifluoromethyl)pyrrolidin-3-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5-2-10-1-4(5)3-11;/h4-5,10-11H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWTXUHBQKEZEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(F)(F)F)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628870 |
Source


|
| Record name | [4-(Trifluoromethyl)pyrrolidin-3-yl]methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.60 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
168544-97-6 |
Source


|
| Record name | [4-(Trifluoromethyl)pyrrolidin-3-yl]methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-Fluorophenyl)((4-methylphenyl)sulfonyl)methyl]formamide](/img/structure/B62609.png)












